N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring fused to a pyrimidine scaffold, which is known to exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyrimidine Scaffold: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development. It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit CDKs makes it a promising compound for the development of new cancer therapies .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including electronics and catalysis.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle from the G1 to the S phase .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of various kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity against different cancer cell lines.
Uniqueness
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide stands out due to its dual pyrazole-pyrimidine structure, which provides a unique binding affinity and specificity towards CDKs. This dual structure enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(11-13-3-1-4-14-11)18-9-7-10(16-8-15-9)19-6-2-5-17-19/h1-8H,(H,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMWEVXUFYEKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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